4-(azidomethyl)benzene-1,2-diamine dihydrochloride
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Overview
Description
4-(azidomethyl)benzene-1,2-diamine dihydrochloride is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an azidomethyl group attached to a benzene ring, which is further substituted with two amine groups at the 1 and 2 positions. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)benzene-1,2-diamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzene-1,2-diamine.
Azidomethylation: The benzene-1,2-diamine undergoes a reaction with formaldehyde and sodium azide to introduce the azidomethyl group. The reaction is usually carried out in an aqueous medium under controlled temperature conditions.
Formation of Dihydrochloride Salt: The resulting 4-(azidomethyl)benzene-1,2-diamine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically include:
Bulk Handling of Reagents: Efficient handling and storage of reagents like formaldehyde and sodium azide.
Reaction Optimization: Optimization of reaction conditions to maximize yield and purity.
Purification: Use of industrial-scale purification techniques such as crystallization or recrystallization to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-(azidomethyl)benzene-1,2-diamine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen in the presence of a catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, solvents like water or ethanol, and controlled temperatures.
Reduction: Hydrogen gas, palladium or platinum catalysts, and solvents like ethanol.
Cycloaddition: Alkynes, copper catalysts, and solvents like dimethyl sulfoxide (DMSO).
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of 4-(aminomethyl)benzene-1,2-diamine.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-(azidomethyl)benzene-1,2-diamine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-(azidomethyl)benzene-1,2-diamine dihydrochloride largely depends on the specific application:
Cycloaddition Reactions: The azido group acts as a 1,3-dipole in cycloaddition reactions, forming stable triazole rings.
Bioconjugation: The azido group can react with alkyne-functionalized biomolecules to form stable triazole linkages, facilitating the labeling and tracking of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: Lacks the azidomethyl group, making it less versatile in cycloaddition reactions.
4-(aminomethyl)benzene-1,2-diamine: The reduced form of 4-(azidomethyl)benzene-1,2-diamine, which lacks the azido group and thus has different reactivity.
4-(azidomethyl)benzene-1,3-diamine: An isomer with the amine groups at different positions, leading to different chemical properties and reactivity.
Uniqueness
4-(azidomethyl)benzene-1,2-diamine dihydrochloride is unique due to the presence of both azido and diamine functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
CAS No. |
2751621-20-0 |
---|---|
Molecular Formula |
C7H11Cl2N5 |
Molecular Weight |
236.1 |
Purity |
95 |
Origin of Product |
United States |
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